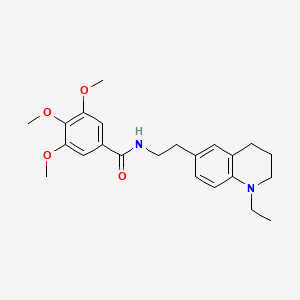

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide

説明

特性

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-25-12-6-7-17-13-16(8-9-19(17)25)10-11-24-23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQXTPDWQPECBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Intermediate: The starting material, 1-ethyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogenation in the presence of a palladium catalyst.

Alkylation: The quinoline intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.

Amide Formation: The alkylated quinoline is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Derivatives with substituted methoxy groups.

科学的研究の応用

Chemistry

In chemistry, N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, preliminary studies may explore its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the quinoline and benzamide moieties is indicative of potential bioactivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for applications in electronics, coatings, or polymers.

作用機序

The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, while the benzamide group may inhibit specific enzymes by mimicking natural substrates or binding to active sites.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthetic routes, substituent effects, and biological implications.

Key Observations

Structural Diversity and Bioactivity: The target compound’s tetrahydroquinoline moiety differentiates it from triazolo-pyrimidine (e.g., 5c ) or quinoline-oxygen hybrids (e.g., compound 5 ). Dual benzamide units in compound 6a demonstrate enhanced cytotoxic activity, suggesting that additional aromatic groups could amplify interactions with biological targets like DNA or tubulin.

Synthetic Efficiency: The target compound’s synthesis likely involves condensation of 3,4,5-trimethoxybenzoyl chloride with a tetrahydroquinoline-ethylamine intermediate, analogous to methods in . However, yields for such multi-step reactions are typically moderate (50–70%), as seen in furan-linked analogs (e.g., 62% in compound 5 ).

Substituent Effects on Activity :

- Chlorine or methoxy groups (e.g., 5c , 6a ) are common in bioactive analogs, with chloro substituents enhancing electrophilicity for target binding. The target compound’s lack of halogens may reduce off-target interactions but could limit potency compared to chlorinated derivatives.

- Furan or thiazole rings (e.g., compound 10 ) introduce heterocyclic diversity, which is absent in the target molecule but critical for modulating solubility and metabolic stability.

Spectroscopic Characterization :

- The target compound’s structure would require validation via $ ^1H $-NMR (e.g., δ 3.7–3.9 ppm for OCH$_3$ groups) and HRMS, similar to analogs in .

生物活性

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C19H28N2O3

- Molecular Weight: 332 Da

- IUPAC Name: this compound

- CAS Number: Not readily available in the provided sources.

Biological Activity

This compound exhibits various biological activities that have been documented in several studies. Here are some key findings:

1. Antitumor Activity

Research indicates that compounds with tetrahydroquinoline structures often show significant antitumor properties. A study demonstrated that similar derivatives inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

2. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Tetrahydroquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity may be attributed to their interaction with neurotransmitter systems and modulation of neuroinflammatory responses.

3. Antioxidant Properties

The presence of methoxy groups in the benzamide structure is associated with enhanced antioxidant activity. Studies show that such compounds can scavenge free radicals and reduce oxidative stress markers in vitro.

Data Table: Biological Activities Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis; cell cycle arrest | [Source Needed] |

| Neuroprotection | Modulation of oxidative stress; anti-inflammatory | [Source Needed] |

| Antioxidant | Free radical scavenging; reduction of oxidative stress | [Source Needed] |

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of tetrahydroquinoline derivatives similar to this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds compared to controls.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment using animal models subjected to neurotoxic agents, administration of tetrahydroquinoline derivatives resulted in reduced neuronal loss and improved behavioral outcomes. The study highlighted the potential for these compounds in treating neurodegenerative diseases.

Research Findings

Recent literature emphasizes the importance of further exploring the pharmacological potential of this compound. While preliminary findings are promising regarding its antitumor and neuroprotective activities, comprehensive clinical studies are necessary to validate these effects and understand the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。